molecular formula C9H4ClF3O B13700400 5-Chloro-3-(trifluoromethyl)benzofuran

5-Chloro-3-(trifluoromethyl)benzofuran

Katalognummer: B13700400
Molekulargewicht: 220.57 g/mol
InChI-Schlüssel: IJFZWSXIVNBVOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-(trifluoromethyl)benzofuran is a chemical compound that belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring The presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position of the benzofuran ring makes this compound unique

Vorbereitungsmethoden

The synthesis of 5-Chloro-3-(trifluoromethyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-chloro-2-hydroxybenzaldehyde with trifluoromethyl ketone in the presence of a base can lead to the formation of the desired benzofuran derivative. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis to enhance yield and reduce reaction time .

Analyse Chemischer Reaktionen

5-Chloro-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-3-(trifluoromethyl)benzofuran can be compared with other similar compounds, such as:

    2-Trifluoromethylfuran: Known for its oxytocin antagonist properties.

    3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

    2-Trifluoromethylfuran: Exhibits antimalarial activity. These compounds share structural similarities but differ in their specific pharmacological activities and applications.

Eigenschaften

Molekularformel

C9H4ClF3O

Molekulargewicht

220.57 g/mol

IUPAC-Name

5-chloro-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C9H4ClF3O/c10-5-1-2-8-6(3-5)7(4-14-8)9(11,12)13/h1-4H

InChI-Schlüssel

IJFZWSXIVNBVOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C(=CO2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.